molecular formula C12H11NO2 B11895388 8-Ethylquinoline-4-carboxylic acid

8-Ethylquinoline-4-carboxylic acid

Cat. No.: B11895388
M. Wt: 201.22 g/mol
InChI Key: OITOTRKRSUTPAM-UHFFFAOYSA-N
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Description

8-Ethylquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an ethyl group at the 8th position and a carboxylic acid group at the 4th position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethylquinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatin with ketones under basic conditions, followed by acidification . Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of high-yielding and scalable methods. The Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid, is one such method . This method is advantageous due to its simplicity and high yield.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

8-ethylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-10(12(14)15)6-7-13-11(8)9/h3-7H,2H2,1H3,(H,14,15)

InChI Key

OITOTRKRSUTPAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC=N2)C(=O)O

Origin of Product

United States

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